molecular formula C25H41FO3 B2360914 Bsh-IN-1 CAS No. 2553217-91-5

Bsh-IN-1

货号 B2360914
CAS 编号: 2553217-91-5
分子量: 408.598
InChI 键: XDVGNIBMZHDZLL-GDQMVUAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bsh-IN-1 is a covalent inhibitor of bile salt hydrolases . It is selective for bile salt hydrolases over the farnesoid X receptor (FXR) and G protein-coupled bile acid activated receptor (GP-BAR) at 100 µM .


Synthesis Analysis

Bile salt hydrolases are gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract . BSH-IN-1 inhibits the bile salt hydrolases of the Gram-negative bacterium B. theta and the Gram-positive bacterium B. longum .


Molecular Structure Analysis

The chemical formula of BSH-IN-1 is C25H41FO3 . Its exact mass is 408.30 and its molecular weight is 408.598 .


Chemical Reactions Analysis

Bile salt hydrolases (BSHs) are choloylglycine hydrolases that catalyse the removal of the amino acid moiety (usually glycine or taurine) in conjugated BAs, thereby generating deconjugated bile acids and a free amino acid . BSH-IN-1 inhibits this process .


Physical And Chemical Properties Analysis

The method described for the qualitative determination of BSH activity is based on the different physicochemical properties of conjugated and unconjugated forms of BAs, as unconjugated BAs are less soluble in water and thus precipitate in agar media .

科学研究应用

Bile Salt Hydrolase (BSH) Inhibition

Bsh-IN-1 is a promising inhibitor of Bile Salt Hydrolase (BSH), an enzyme produced by gut bacteria. BSH plays a central role in gastrointestinal (GI) survival, bile homeostasis, and modulation of host signaling pathways . By inhibiting BSH, Bsh-IN-1 may alter bile acid metabolism, impacting gut microbiota composition and host health.

Secondary Bile Acid Formation

BSH cleaves conjugated bile acids (BAs), allowing 7α-dehydroxylation and the formation of secondary BAs. These secondary BAs impact host metabolism, including fat digestion and utilization. Bsh-IN-1 may regulate secondary BA levels, influencing metabolic pathways .

Inflammatory Bowel Disease (IBD) Diagnosis

Researchers have investigated Bsh-IN-1 as a noninvasive diagnostic tool for IBD patients. By quantifying BSH activity in fecal samples, Bsh-IN-1 could predict the clinical status of individuals with IBD. This application holds promise for early detection and personalized management .

Animal Models and Imaging

Bsh-IN-1 enables noninvasive imaging of BSH activity in live animals. Researchers have used this optical tool to assess BSH activity in the entire gastrointestinal tract of mice and humans. Such imaging techniques provide valuable insights into gut health and microbial function .

作用机制

Target of Action

Bsh-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases (BSHs) with IC50s of 108 nM and 427 nM for B. longum BSH (Gram positive) and B. theta BSH (Gram negative), respectively . BSHs are enzymes produced by intestinal bacteria, particularly Lactobacillus species . They play a crucial role in the deconjugation of primary bile acids (BAs), impacting both microbial and host physiology .

Mode of Action

Bsh-IN-1 interacts with its targets, the BSHs, by inhibiting their activity . This inhibition disrupts the normal function of BSHs, which is to deconjugate primary bile acids. The deconjugation process involves the hydrolysis of the amide bond in glycine- or taurine-conjugated bile acids .

Biochemical Pathways

The primary biochemical pathway affected by Bsh-IN-1 is the bile acid metabolism. BSHs are key players in this pathway, responsible for the deconjugation of primary bile acids . By inhibiting BSHs, Bsh-IN-1 alters the bile acid metabolism, affecting both the microbiota and the host’s health .

Result of Action

The inhibition of BSHs by Bsh-IN-1 leads to changes in the bile acid metabolism. This can have various effects at the molecular and cellular levels, potentially impacting the host’s fat digestion and energy harvest . It may also influence the balance of the gut microbiota, given the role of BSHs in microbial physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bsh-IN-1. For instance, the gut environment, including pH and the presence of other microbial species, could affect the activity of Bsh-IN-1. Additionally, factors such as diet and antibiotic use, which can alter the gut microbiota composition, might also impact the effectiveness of Bsh-IN-1 .

属性

IUPAC Name

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVGNIBMZHDZLL-GDQMVUAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?

A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].

Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?

A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.

Q3: Does BSH itself exhibit any cytotoxic effects on cells?

A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].

Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?

A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].

Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?

A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。